molecular formula C20H15FN6O3 B2651250 N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893934-91-3

N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Katalognummer: B2651250
CAS-Nummer: 893934-91-3
Molekulargewicht: 406.377
InChI-Schlüssel: DMECSTWVZULNSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H15FN6O3 and its molecular weight is 406.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for PET Imaging

The compound has been explored for its potential in the field of positron emission tomography (PET) imaging. A study by Dollé et al. (2008) discusses the radiosynthesis of selective radioligands within this chemical series, highlighting their application in imaging the translocator protein (18 kDa) using PET. This application is crucial for the non-invasive study of several neurological conditions.

Neuroinflammation Imaging

A novel series of pyrazolo[1,5-a]pyrimidines, related to this compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), as reported by Damont et al. (2015). TSPO is recognized as an early biomarker of neuroinflammatory processes, and these compounds have shown potential as in vivo PET-radiotracers for neuroinflammation imaging.

Investigation of Peripheral Benzodiazepine Receptors

Fookes et al. (2008) synthesized and evaluated various fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These studies are significant for understanding the role of PBRs in neurodegenerative disorders and developing potential imaging agents.

Metabolic Stability Improvement in PI3K/mTOR Inhibitors

In cancer research, modifications in the chemical structure of compounds like N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide have been studied to improve metabolic stability. Stec et al. (2011) explored various heterocyclic analogues for PI3Kα and mTOR inhibitors, aiming to reduce metabolic deacetylation.

Antitumor Activity Evaluation

Compounds within this series have been synthesized and evaluated for their antitumor activities. A study by El-Morsy et al. (2017) focused on the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7, finding some derivatives with mild to moderate activity.

Photovoltaic Efficiency and Ligand-Protein Interactions

The series has also been studied for potential applications in dye-sensitized solar cells (DSSCs). Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their light harvesting efficiency and potential as photosensitizers in DSSCs.

Antibacterial Agents Synthesis

The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones related to the compound and their evaluation as antibacterial agents was reported by Solankee and Patel (2004). These studies contribute to the development of new antibacterial drugs.

Alzheimer's Disease Imaging

Golla et al. (2015) conducted a methodological study using fluorine-18 labelled compounds within this series to develop a tracer kinetic model for Alzheimer's disease (AD) patients. This research is pivotal for understanding TSPO binding in AD.

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O3/c1-12(28)13-5-7-15(8-6-13)23-17(29)10-26-11-22-19-18(20(26)30)24-25-27(19)16-4-2-3-14(21)9-16/h2-9,11H,10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMECSTWVZULNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.